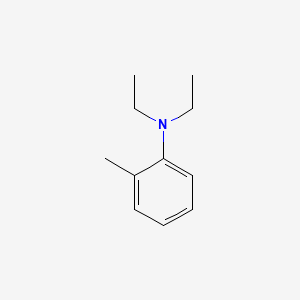

N,N-Diethyl-o-toluidine

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8708. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

N,N-diethyl-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-4-12(5-2)11-9-7-6-8-10(11)3/h6-9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQYUUNRAPYPAPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=CC=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060553 | |

| Record name | Benzenamine, N,N-diethyl-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

606-46-2 | |

| Record name | N,N-Diethyl-o-toluidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=606-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, N,N-diethyl-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Diethyl-o-toluidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8708 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, N,N-diethyl-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, N,N-diethyl-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-diethyl-o-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.200 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextual Significance in Organic Chemistry Research

The significance of N,N-Diethyl-o-toluidine in organic chemistry research stems primarily from its utility as a building block and reaction accelerator. Its chemical structure, containing a nucleophilic tertiary amine and an electron-rich aromatic ring, allows it to participate in a variety of organic transformations.

Key areas of its application in research include:

Dye and Pigment Synthesis: The compound serves as a crucial precursor or intermediate in the manufacturing of various colorants. cymitquimica.comguidechem.com The N,N-diethylamino group acts as a powerful auxochrome, which can be incorporated into chromophore systems to create or modify color properties in the final dye molecule. guidechem.com Research in this area focuses on creating novel dyes with specific spectral properties for use in textiles, paints, and printing inks. guidechem.com

Polymer Chemistry: this compound and related N,N-dialkyl aromatic amines are widely investigated and used as accelerators or catalysts in polymerization reactions. guidechem.com They are particularly effective in initiating the decomposition of peroxides to generate free radicals at ambient temperatures, which is a critical step in the curing of acrylic resins, polyesters, and epoxy resins. guidechem.comatamankimya.com This function is vital in the development of industrial adhesives and composites. atamankimya.comwho.int

Organic Synthesis Intermediate: Beyond dyes and polymers, this compound is a versatile intermediate for synthesizing more complex molecules. cymitquimica.com Its chemical reactivity makes it a valuable starting material for creating pharmaceuticals and other specialty organic compounds. cymitquimica.comguidechem.com

Historical Trajectories of Research on N,n Dialkyltoluidines

Research into N,N-dialkyltoluidines is closely linked to the broader development of synthetic organic chemistry, particularly in the dye and polymer industries. The parent compound, o-toluidine (B26562), has been a key intermediate in the manufacture of dyes since the 19th century. nih.govchemdad.com

The N-alkylation of aromatic amines, the fundamental process to produce compounds like N,N-Diethyl-o-toluidine, has been a subject of study for many decades. Early methods involved reacting the parent amine (o-toluidine) with alkylating agents like methyl iodide in the presence of a base. prepchem.com A 1937 publication describes the synthesis of N,N-dimethyl-o-toluidine by heating o-toluidine with methyl iodide and sodium carbonate. prepchem.com

Over time, research focused on developing more efficient and industrially scalable methods. Later advancements included catalytic processes, such as the reaction of an aromatic amine with an alcohol at elevated temperature and pressure. A 1981 patent, for instance, details a process for preparing N-alkylated aromatic amines, including this compound, by reacting o-toluidine with ethanol (B145695) in the presence of a phosphorus oxyhalide catalyst. google.com

The application of N,N-dialkyl aromatic amines as polymerization accelerators became a significant area of research in the mid-20th century. N,N-Dimethyl-p-toluidine (DMPT), a closely related isomer, has been used for over 50 years to accelerate the polymerization of methyl methacrylate (B99206) in dental materials and bone cements. atamankimya.comwho.int This established application spurred further investigation into other dialkyltoluidines, including the ortho- and meta- isomers, for similar roles in various polymer systems. its.ac.id

Scope and Objectives of Academic Inquiry for N,n Diethyl O Toluidine

Established Synthetic Routes for this compound Derivatives

The synthesis of N,N-dialkylanilines, such as this compound, has been a subject of extensive research. Traditional methods often involve the direct alkylation of anilines or reductive amination processes.

Alkylation Processes for Substituted Anilines

Alkylation of substituted anilines like o-toluidine (B26562) is a primary method for the synthesis of their N,N-diethyl derivatives. This typically involves the reaction of the parent aniline (B41778) with an ethylating agent.

Common alkylating agents include ethyl halides (e.g., bromoethane (B45996) or ethyl iodide) and diethyl sulfate (B86663). smolecule.com These reactions are generally carried out under basic conditions to neutralize the hydrogen halide formed during the reaction, which would otherwise protonate the starting aniline, rendering it non-nucleophilic. The reaction of o-toluidine with bromoethane, for instance, can be performed with heating and subsequent treatment with a strong base like sodium hydroxide. mit-ivy.com Another approach involves using ethanol (B145695) as the alkylating agent in the presence of a catalyst, such as a phosphoric acid-silica catalyst, at elevated temperatures. mit-ivy.com This method can lead to a mixture of N-ethyl and N,N-diethyl products. mit-ivy.com For example, the reaction of o-toluidine with ethanol over a H3PO4-SiO2 catalyst at 330°C yields a mixture containing N-ethyl-o-toluidine and this compound. mit-ivy.com

A similar method for the synthesis of N,N-dimethyl-o-toluidine involves heating o-toluidine with methyl iodide and sodium carbonate. prepchem.com This highlights the general applicability of using alkyl halides for the N-alkylation of toluidines.

Table 1: Examples of Alkylation Reactions for Toluidine Derivatives

| Starting Aniline | Alkylating Agent | Catalyst/Conditions | Products | Reference |

| o-toluidine | Ethanol | H3PO4-SiO2, 330°C | N-ethyl-o-toluidine, this compound | mit-ivy.com |

| o-toluidine | Bromoethane | Heat, NaOH | This compound | mit-ivy.com |

| o-toluidine | Methyl Iodide | Na2CO3, Heat | N,N-dimethyl-o-toluidine | prepchem.com |

| p-toluidine | Methanol (B129727) | POCl3, 280°C | N,N-dimethyl-p-toluidine | chemicalbook.com |

Reductive Alkylation Strategies

Reductive amination, or reductive alkylation, presents an alternative and often more controlled route to N,N-dialkylated anilines. wikipedia.org This process involves the reaction of an amine with a carbonyl compound, typically an aldehyde or ketone, to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. wikipedia.org

For the synthesis of this compound, o-toluidine can be reacted with acetaldehyde (B116499) in the presence of a reducing agent. The reaction proceeds through the initial formation of an enamine, which is subsequently reduced. A variety of reducing agents can be employed, with sodium borohydride (B1222165) and its derivatives like sodium cyanoborohydride being common choices due to their selectivity. wikipedia.org Catalytic hydrogenation over metal catalysts such as platinum, palladium, or nickel is also a widely used method. who.intatamankimya.com

One-pot reductive amination procedures are particularly efficient as they combine the formation of the imine/enamine and its reduction in a single step, which can improve yields and reduce waste. tandfonline.comtandfonline.com The choice of reducing agent is critical to avoid the undesired reduction of the starting carbonyl compound. sid.ir

Novel Approaches in N,N-Dialkylamide Synthesis: Analogous Systems

While direct synthesis of this compound primarily involves alkylation, the synthesis of N,N-dialkylamides from carboxylic acids provides analogous systems for understanding C-N bond formation. These methods are crucial in various fields, including pharmaceutical and materials science.

Amidation via Activated Carboxylic Acids

Direct amidation of carboxylic acids with amines is often challenging due to the formation of unreactive carboxylate salts. libretexts.org To overcome this, the carboxylic acid is typically activated to a more reactive species. encyclopedia.pub Common methods involve converting the carboxylic acid into an acyl halide, acid anhydride (B1165640), or an activated ester. lookchemmall.comhighfine.com

A variety of coupling reagents have been developed to facilitate this transformation under mild conditions. lookchemmall.com Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) activate the carboxylic acid to form a good leaving group, which is then displaced by the amine. libretexts.org Other activating agents include phosphonium (B103445) salts and reagents like (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester, which have been shown to be effective for the amidation of both aliphatic and aromatic carboxylic acids. lookchemmall.com The use of thionyl chloride can also serve to activate carboxylic acids for amidation. rsc.org

Table 2: Activating Agents for Amidation of Carboxylic Acids

| Activating Agent | Substrates | Conditions | Product | Reference |

| Dicyclohexylcarbodiimide (DCC) | Carboxylic acid, Amine | - | Amide | libretexts.org |

| Thionyl Chloride (SOCl2) | Carboxylic acid, Amine | Triethylamine | Amide | rsc.org |

| (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester | Carboxylic acid, Amine | Potassium carbonate, THF | Amide | lookchemmall.com |

| Titanium(IV) chloride (TiCl4) | Carboxylic acid, Amine | Pyridine (B92270), 85°C | Amide | nih.gov |

One-Pot Synthesis Techniques

One-pot synthesis techniques for amides offer significant advantages in terms of efficiency and atom economy. lidsen.comibs.re.kr These methods often involve the in-situ generation of the activated carboxylic acid species followed by the addition of the amine.

For example, a one-pot condensation of carboxylic acids and amines can be mediated by titanium(IV) chloride in pyridine at elevated temperatures, providing the corresponding amides in good to excellent yields. nih.govd-nb.info Another approach involves tandem reactions, such as an iridium(III)-catalyzed synthesis of amides and secondary amines from esters and primary amines under solvent-free conditions. ibs.re.kr In this process, the amide is formed first, generating an alcohol in situ, which then participates in a hydrogen autotransfer reaction to form a secondary amine. ibs.re.kr

More recent developments include the use of gold-catalyzed one-pot reactions of amides, alkynes, and aldehydes to produce highly substituted oxazoles, showcasing the versatility of tandem reactions in complex molecule synthesis. rsc.org

Mechanistic Investigations of Functionalization Reactions

The functionalization of N,N-dialkylanilines can proceed through various mechanistic pathways. The reactivity of the aromatic ring is significantly influenced by the dialkylamino group.

Recent studies have explored the functionalization of N,N-dialkylanilines via temporary oxidation to their corresponding N-oxides. acs.org This increases the reactivity of the aromatic ring and allows for the introduction of various functional groups. For instance, treatment of N,N-dialkylaniline N-oxides with reagents like triflic anhydride or tosyl chloride can lead to the formation of aryl sulfonates. acs.org The reaction of N,N-dimethylaniline N-oxide with thionyl bromide or thionyl chloride can result in selective para-bromination or ortho-chlorination, respectively. nih.govacs.org These reactions are believed to proceed through intermediates where the N-O bond is cleaved. nih.gov

Furthermore, yttrium-catalyzed ortho-C-H alkylation of N,N-dimethylanilines with alkenes has been reported, demonstrating a highly selective method for C-C bond formation. rsc.orgresearchgate.net However, this reaction was found to be unsuccessful for N,N-diethylaniline and N,N-dimethyl-o-toluidine under the same conditions, suggesting a sensitivity to the steric and electronic properties of the aniline substrate. rsc.orgresearchgate.net

Ortho-Selective C–H Addition Reactions of N,N-Dialkyl Anilines

The direct C-H functionalization of anilines is a highly sought-after transformation in organic synthesis due to the prevalence of the aniline motif in pharmaceuticals, dyes, and functional materials. scispace.com Among these methods, the ortho-selective C-H addition of N,N-dialkyl anilines to alkenes presents an atom-economical route to valuable alkylated aniline derivatives. scispace.com

Recent advancements have demonstrated the efficacy of a cationic half-sandwich yttrium catalyst in achieving the efficient and selective ortho-alkylation of N,N-dimethyl anilines with alkenes. rsc.orgnih.gov This catalytic system represents a significant breakthrough, as the direct ortho-C-H alkylation of tertiary anilines was previously challenging to accomplish. scispace.comnih.gov The reaction proceeds with exclusive ortho-regioselectivity, broad substrate scope, and tolerance of various functional groups, providing a straightforward method for synthesizing tertiary aniline derivatives with branched alkyl substituents. scispace.comresearchgate.net

The catalytic process is initiated by the reaction of a yttrium precursor with a co-catalyst, such as [Ph3C][B(C6F5)4], to generate the active cationic yttrium species. rsc.org This species then catalyzes the addition of the ortho-C-H bond of the N,N-dialkyl aniline across the double bond of an alkene. A variety of alkenes, including 1-hexene, allylcyclohexane, and 4-methyl-1-pentene, have been successfully employed, consistently yielding the branched ortho-alkylated products in good yields. researchgate.net

Table 1: Yttrium-Catalyzed Ortho-Alkylation of N,N-Dimethylaniline with Various Alkenes

| Entry | Alkene | Product | Yield (%) |

|---|---|---|---|

| 1 | 1-Hexene | 2-(Hexan-2-yl)-N,N-dimethylaniline | 85 |

| 2 | Allylcyclohexane | 2-(1-Cyclohexylpropan-2-yl)-N,N-dimethylaniline | 86 |

| 3 | 4-Methyl-1-pentene | N,N-Dimethyl-2-(4-methylpentan-2-yl)aniline | 75 |

| 4 | Norbornene | 2-(Bicyclo[2.2.1]heptan-2-yl)-N,N-dimethylaniline | 99 |

Data sourced from multiple experimental reports. researchgate.net

The reaction also accommodates a wide range of substituted N,N-dimethylanilines. rsc.org Substrates bearing methyl, aryl, and fused-ring substituents, as well as those with halogen atoms (F, Cl, Br, I), undergo efficient ortho-alkylation without significant side reactions like dehalogenation. rsc.org

Density Functional Theory (DFT) calculations have been instrumental in elucidating the reaction mechanism and identifying the rate-determining step. scispace.comrsc.orgnih.gov The catalytic cycle is proposed to involve the coordination of the N,N-dialkyl aniline to the cationic yttrium center. scispace.comnih.gov This interaction is crucial for the subsequent ortho-selective C-H activation. scispace.comrsc.orgnih.gov

Kinetic Isotope Effect (KIE) experiments provide experimental support for the proposed mechanism and the nature of the rate-determining step. scispace.comrsc.org Intramolecular KIE experiments, using deuterated N,N-dimethylaniline, have been conducted to probe the C-H bond cleavage step. rsc.org The observed KIE values are consistent with the DFT calculations, which indicate that the intramolecular C-H activation via a σ-bond metathesis pathway is indeed the rate-determining step. scispace.comrsc.orgrsc.org The agreement between experimental KIE observations and theoretical predictions strengthens the proposed mechanistic model for this yttrium-catalyzed transformation. scispace.comnih.gov

Oxidative Dimerization Mechanisms

The oxidative dimerization of N,N-dialkyl anilines is another important reaction pathway, often initiated by electrochemical or chemical oxidation. These reactions typically proceed through radical cation intermediates, leading to the formation of new carbon-carbon or nitrogen-nitrogen bonds.

The anodic oxidation of N,N-dialkyl anilines, such as N,N-dimethylaniline, has been studied using electrochemical techniques like cyclic voltammetry. acs.orgutexas.edu This process involves the one-electron oxidation of the aniline to form a radical cation. oup.com This radical cation can then undergo further reactions, with dimerization being a prominent pathway. utexas.edu The dimerization of these radical cations often leads to the formation of benzidine-type structures. researchgate.net

The specific products formed can be influenced by the reaction conditions, including the solvent, electrolyte, and the nature of the electrode surface. acs.orgresearchgate.net For instance, the oxidation of N,N-dimethylaniline in acetonitrile (B52724) has been shown to produce N,N,N',N'-tetramethylbenzidine. utexas.edu The process is often clean, with minimal evidence of polymerization, making it a potentially useful synthetic method. utexas.edu The development of electrochemical methods, including the use of mediators, has expanded the scope and efficiency of these oxidative couplings. rsc.orgrsc.org

In the context of oxidative dimerization, the formation of σ-dimers is a key mechanistic feature. This process involves the coupling of two radical cations to form a new carbon-carbon σ-bond. researchgate.net Studies on the anodic oxidation of N,N-dimethyl-p-toluidine have provided evidence for the reversible dimerization of its radical cations at the para-methyl group, leading to the formation of a σ-dimer. researchgate.net

Spectroscopic Probes for Molecular Structure and Electronic Transitions

Spectroscopy is fundamental to elucidating the structural and electronic nature of this compound. Various methods are employed to probe its atomic and molecular orbitals, vibrational modes, and fragmentation patterns.

While direct studies on this compound are limited, research on its structural isomer, N,N-dimethyl-p-toluidine (DMT), using deep-ultraviolet laser ionization mass spectroscopy (DUV-LIMS) provides significant insights into potential photochemical reactions. acs.orgresearchgate.net In these studies, DUV-LIMS was utilized to analyze the photo-induced fragmentation of DMT. nih.gov A notable finding was the observation of a significant dehydrogenation product, where one hydrogen atom is lost from the molecule. acs.orgresearchgate.net

The dehydrogenation was found to most readily occur at one of the N-connected methyl groups. acs.orgnih.gov Upon the removal of a hydrogen atom, a quantum tunneling effect was observed where a hydrogen from the adjacent methyl group interacts with the newly formed methylene (B1212753) group. nih.govacs.org This interaction leads to the formation of a stable quantum tunneling tautomer of the dehydrogenated product. acs.orgacs.org The deep ultraviolet laser not only allows for fragmentation-free mass spectra but also facilitates the creation of these unique tautomeric structures. acs.orgresearchgate.net

Table 1: DUV-LIMS Findings for N,N-dimethyl-p-toluidine (DMT)

| Analyte | Technique | Key Observation | Mechanism | Ref. |

|---|---|---|---|---|

| N,N-dimethyl-p-toluidine | DUV-LIMS | Stable dehydrogenation product | Loss of H-atom from an N-connected methyl group | acs.orgresearchgate.net |

Vibrational spectroscopy, in conjunction with computational analysis, has been instrumental in identifying the tautomers formed during the dehydrogenation of N,N-dimethyl-p-toluidine (DMT). nih.govacs.org Natural bonding orbital (NBO) analysis and vibrational spectroscopy simulations demonstrated that the quantum tunneling tautomer of the DMT dehydrogenate exhibits reversible donor-acceptor charge-transfer interactions. nih.govacs.org These interactions contribute to the stability of the tautomer, which involves a resonant structure described as C···H−C. acs.org This principle of forming resonant structures through dehydrogenation was also noted in other molecules with neighboring active groups, such as o-phenylenediamine. acs.orgacs.org

UV-Visible spectroscopy is a key technique for studying the electronic transitions within a molecule. bspublications.net The absorption of UV or visible light promotes electrons from a ground state to an excited state, with the specific wavelengths of absorption being characteristic of the molecule's electronic structure. bspublications.net

For related compounds like poly(o-toluidine), UV-Vis spectra show distinct absorption bands that are attributed to specific electronic transitions. asianpubs.org Typically, two primary peaks are observed: one around 312-325 nm, corresponding to the π-π* transition within the aromatic rings, and another at a longer wavelength (around 592-624 nm) associated with the exciton (B1674681) transition, sometimes described as a quinoid ring transition. asianpubs.orgiphy.ac.cn The energy of these transitions can be influenced by factors such as doping, solvent, and interactions with other molecules, which can cause a shift in the absorption peaks. asianpubs.org

Table 2: Characteristic Electronic Transitions in Toluidine-Based Compounds

| Compound/Polymer | Transition | Approximate Wavelength (nm) | Reference |

|---|---|---|---|

| Poly(o-toluidine) | π-π* Transition | 312 | asianpubs.org |

| Poly(o-toluidine) | Quinoid Ring Transition | 592 | asianpubs.org |

| Aniline/o-toluidine Copolymer | π-π* Transition | 325 | iphy.ac.cn |

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule, thereby confirming its structure. upi.edu The technique measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. upi.edu

In the analysis of related compounds, FT-IR spectra provide clear evidence of specific chemical bonds. For instance, in the FT-IR spectrum of N,N-diethyl-m-toluamide (DEET), a related amide, characteristic bands are observed for C=O stretching of the amide group (around 1635 cm⁻¹) and for symmetric and asymmetric C-H stretching of the methyl groups (around 2931 cm⁻¹ and 2973 cm⁻¹, respectively). researchgate.net For polymers of o-toluidine, FT-IR is used to confirm the formation of the polymer and study the interactions between the polymer chains and any dopants. asianpubs.org The presence of specific peaks helps in verifying the structural integrity of the synthesized material. asianpubs.org

Chromatographic and Separation Techniques

Chromatographic methods are essential for separating this compound from complex mixtures and for quantifying its concentration.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of toluidine derivatives. For example, HPLC with ultraviolet (UV) detection has been successfully employed to analyze N,N-dimethyl-p-toluidine in various matrices, including dental materials and bone cements. nih.govwho.int This method allows for the separation and quantification of the amine, often after a sample preparation step like solid-phase extraction. who.int

Similarly, HPLC with electrochemical detection has been used to measure o-toluidine and its metabolites in biological samples such as urine. nih.govwho.int These established methods for related compounds demonstrate the utility of HPLC for the accurate and sensitive analysis of this compound, making it a crucial tool for quality control and research applications. nih.govwho.int

Table 3: Chemical Compounds Mentioned

| Compound Name | Chemical Formula | Role in Article |

|---|---|---|

| This compound | C₁₁H₁₇N | Primary subject of the article |

| N,N-dimethyl-p-toluidine (DMT) | C₉H₁₃N | Structural isomer used in spectroscopic examples |

| o-Toluidine | C₇H₉N | Parent amine, used in HPLC and spectroscopic examples |

| Poly(o-toluidine) | (C₇H₇N)n | Polymer used in spectroscopic examples |

| N,N-diethyl-m-toluamide (DEET) | C₁₂H₁₇NO | Related amide used in FT-IR example |

| o-phenylenediamine | C₆H₈N₂ | Compound used for comparative dehydrogenation example |

Gas Chromatography (GC) for Volatile Amine Monitoring

Gas chromatography (GC) is a well-established technique for the analysis of volatile and semi-volatile organic compounds, including aromatic amines like this compound. For monitoring volatile amines in various matrices, such as workplace air, GC methods are often employed, typically featuring a flame ionization detector (FID) for quantification. nih.govwho.int The analysis of amines by GC can be challenging due to their high activity, which can lead to peak tailing and adsorption to the column or tubing. labrulez.com To mitigate these issues, specialized deactivated columns are necessary. labrulez.com

Methodologies for aromatic amines often involve sample collection on a sorbent material like silica (B1680970) gel, followed by solvent desorption and GC analysis. who.int For instance, NIOSH Method 2002, designed for aromatic amines, utilizes this approach. who.int The selection of the GC column is critical; a common choice for this class of compounds is a non-polar or mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., RTX-5). nih.gov An oven temperature program is typically used to ensure adequate separation of the analyte from other components in the sample matrix. nih.gov While specific application notes detailing the GC analysis of this compound are not broadly published, the methods used for other toluidine isomers and aromatic amines are directly applicable. nih.govlabrulez.com

Ion Chromatography (IC) for Amine Detection

Ion chromatography (IC) serves as a powerful tool for determining the concentration of amines in various samples, including industrial gas streams. thermofisher.com While many amines are analyzed using suppressed conductivity, certain aromatic amines like this compound can be effectively separated and detected using a combination of cation-exchange chromatography and UV absorbance detection. thermofisher.comlcms.cz

High-performance cation-exchange columns are designed to separate amines from common inorganic cations. thermofisher.com For hydrophobic amines, such as the N,N-dialkylated toluidines, specialized columns like the Dionex IonPac CS17 are employed. thermofisher.comlcms.czthermofisher.com The separation mechanism relies on the interaction between the protonated amine and the negatively charged stationary phase of the column. To achieve good peak shapes and reasonable analysis times for hydrophobic amines, an organic solvent modifier, such as acetonitrile, is often added to the aqueous mobile phase. thermofisher.com A gradient elution, typically with an acidic eluent like methanesulfonic acid (MSA), is used to effectively elute the amines from the column. thermofisher.com Research has demonstrated the successful separation of N,N-dimethyl-o-toluidine and N,N-diethyl-p-toluidine using a CS17 column with an MSA gradient in the presence of 9% acetonitrile. thermofisher.com

Following separation on the cation-exchange column, this compound can be quantified using a UV absorbance detector. lcms.cz Aromatic amines exhibit strong absorbance in the low UV region. For the analysis of N,N-dimethyl-o-toluidine and N,N-diethyl-p-toluidine, detection is typically performed at 210 nm. thermofisher.com This method allows for sensitive detection and was used to monitor these amine impurities in ethylene (B1197577) gas after trapping them in an MSA solution. thermofisher.com The use of a photodiode array (PDA) detector can provide additional confirmation of the analyte's identity by comparing its UV spectrum against a known standard. thermofisher.com

| Parameter | Condition |

|---|---|

| Column | Dionex IonPac CS17, 4 x 250 mm |

| Eluent | 4-80 mM Methanesulfonic acid (MSA) with 9% Acetonitrile |

| Eluent Source | Dionex EGC-MSA Eluent Generator Cartridge |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 25 µL |

| Column Temperature | 30 °C |

| Detection | UV Absorbance at 210 nm |

Electrochemical and Thermal Analytical Methods

Cyclic voltammetry (CV) is a key electrochemical technique used to study the redox behavior of chemical species. The electrochemical oxidation of N,N-dialkylated anilines and toluidines has been investigated using CV, typically at platinum electrodes in aprotic solvents like acetonitrile. researchgate.netmdpi.com While specific CV studies on this compound are limited, the behavior of structurally analogous compounds, such as N,N-dimethyl-p-toluidine, provides significant insight. researchgate.net

| Compound | Electrode/Solvent | Key Observation | Reference |

|---|---|---|---|

| N,N-Dimethyl-p-toluidine | Platinum / Acetonitrile | One-electron oxidation to a cation radical followed by dimerization. | researchgate.netmdpi.com |

| N,N-Diethyl-p-phenylenediamine | Platinum / Dimethylformamide | Two reversible one-electron transfer steps observed (ECrevECE mechanism). | researchgate.net |

| N,N-Dimethylaniline | Platinum / Acetonitrile | Oxidation to a cation radical followed by coupling to form tetramethylbenzidine. | acs.org |

Thermogravimetric analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. wku.edutainstruments.com It is widely used to evaluate the thermal stability and decomposition profile of materials. wku.eduresearchgate.net

| Decomposition Step | Temperature Range (°C) | Weight Loss (%) | Attributed Process |

|---|---|---|---|

| 1 | 40 - 80 | 2.82 | Loss of moisture |

| 2 | 180 - 380 | 32.48 | Initial major decomposition |

| 3 | 380 - 600 | 58.26 | Final major decomposition |

Differential Scanning Calorimetry (DSC) for Polymerization Kinetics

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to investigate the kinetics of polymerization reactions. nih.govcam.ac.uk By measuring the heat flow to or from a sample as a function of temperature or time, DSC can provide detailed insights into the polymerization process, particularly when this compound is used as a component of a redox initiation system. cam.ac.uk

In the context of free-radical polymerization, such as that of methyl methacrylate (B99206) (MMA), tertiary aromatic amines like this compound can act as accelerators (co-initiators) in conjunction with an initiator like benzoyl peroxide (BPO). researchgate.netmdpi.com The redox reaction between the amine and the peroxide generates free radicals, which then initiate the polymerization of the monomer. mdpi.comnih.gov DSC monitors the exothermic heat of polymerization, where the rate of heat evolution is directly proportional to the rate of reaction. nih.gov

The molar ratio of the initiator (e.g., BPO) to the amine accelerator is a critical factor that significantly influences the polymerization kinetics. Studies on similar amine/peroxide systems have shown that varying this ratio can alter the polymerization rate and the gel time. researchgate.net For instance, the highest polymerization rate is often observed at a specific molar ratio, which in turn affects the molecular weight of the resulting polymer. researchgate.net However, the final monomer conversion may remain independent of this ratio. researchgate.net DSC is an effective tool for systematically investigating these effects and optimizing the initiation system composition for desired reaction profiles and polymer properties. mdpi.com

Table 1: Hypothetical DSC Data for MMA Polymerization Initiated by a BPO/Amine System This table presents illustrative data on how varying the initiator/accelerator ratio might influence polymerization kinetics as measured by DSC.

| Sample ID | BPO/Amine Molar Ratio | Peak Exotherm Time (min) | Total Heat of Polymerization (J/g) | Calculated Monomer Conversion (%) |

|---|---|---|---|---|

| P-1 | 1.0 | 12.5 | 520 | 95.4 |

| P-2 | 1.5 | 9.8 | 518 | 95.1 |

| P-3 | 2.0 | 11.2 | 522 | 95.8 |

Elemental and Molecular Weight Analysis

CHNS elemental analysis is a fundamental technique for verifying the elemental composition of a pure organic compound like this compound. ubc.ca This combustion-based method quantitatively determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. elementar.com The sample is combusted at high temperatures in a controlled oxygen atmosphere, converting the elements into simple gases (CO₂, H₂O, N₂, and SO₂). elementar.com These gases are then separated and quantified by a detector.

For a newly synthesized or purified batch of this compound, CHNS analysis serves as a crucial quality control step to confirm its identity and purity. The experimentally measured percentages of C, H, and N are compared against the theoretical values calculated from its molecular formula, C₁₁H₁₇N. ubc.ca For publication-quality data, the measured values should typically be within an absolute deviation of ±0.4% of the calculated values. ubc.ca Any significant deviation may indicate the presence of impurities, residual solvents, or that the incorrect compound was synthesized. ubc.ca

Table 2: CHNS Elemental Analysis Data for this compound (C₁₁H₁₇N) This table shows the theoretical elemental composition of this compound and provides a set of acceptable experimental results.

| Element | Theoretical Mass % | Experimental Mass % (Example) | Deviation (%) |

|---|---|---|---|

| Carbon (C) | 80.93% | 80.75% | -0.18 |

| Hydrogen (H) | 10.50% | 10.61% | +0.11 |

| Nitrogen (N) | 8.58% | 8.51% | -0.07 |

Gel Permeation Chromatography (GPC), a subset of Size-Exclusion Chromatography (SEC), is the premier technique for characterizing the molecular weight and molecular weight distribution of polymers. wikipedia.org When this compound is used as part of an initiation system for polymerization, GPC is essential for analyzing the resulting polymer. The technique separates polymer molecules based on their hydrodynamic volume in solution as they pass through a column packed with porous gel. wikipedia.org Larger molecules elute faster, while smaller molecules take a longer path through the pores and elute later.

GPC analysis provides several key parameters for polymer characterization. wikipedia.org These include the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI or Đ), which is the ratio of Mw to Mn. researchgate.net Mn represents the average molecular weight calculated by counting the number of molecules, while Mw is an average that gives more weight to heavier molecules. The PDI value indicates the breadth of the molecular weight distribution; a value of 1.0 signifies a monodisperse sample where all polymer chains have the same length, while higher values indicate a broader distribution of chain lengths. researchgate.net

For polymers synthesized using a BPO/N,N-Diethyl-o-toluidine initiation system, GPC can be used to correlate reaction conditions, such as the initiator-to-accelerator ratio, with the final polymer molecular weight and PDI. researchgate.net This information is vital for tailoring polymer properties for specific applications.

Table 3: Example GPC Results for a Polymer Synthesized Under Different Conditions This table illustrates how GPC data can be used to compare polymers made with varying initiator/accelerator ratios.

| Sample ID | Initiator/Accelerator Ratio | Mn (g/mol) | Mw (g/mol) | Polydispersity (PDI = Mw/Mn) |

|---|---|---|---|---|

| Poly-A | 1.0 | 95,000 | 180,500 | 1.90 |

| Poly-B | 1.5 | 82,000 | 161,500 | 1.97 |

| Poly-C | 2.0 | 91,000 | 175,600 | 1.93 |

X-ray Diffraction (XRD) is a non-destructive analytical method used to investigate the atomic and molecular structure of materials. In polymer science, XRD is widely applied to determine the degree of crystallinity. researchgate.netthermofisher.com A polymer sample can be amorphous, semi-crystalline, or crystalline, and this structural organization profoundly impacts its physical and mechanical properties. icdd.com

The XRD pattern of a polymer is generated by scattering X-rays off the sample. Crystalline regions, where polymer chains are arranged in an ordered, periodic lattice, produce sharp diffraction peaks at specific angles (2θ). researchgate.net In contrast, amorphous regions, where chains are randomly arranged, produce a broad, diffuse halo. icdd.comresearchgate.net In a semi-crystalline polymer, the XRD pattern is a superposition of these sharp peaks on the amorphous halo.

The degree of crystallinity can be quantitatively determined by separating the contributions of the crystalline and amorphous phases to the total diffraction pattern. researchgate.net This is typically done by integrating the areas under the crystalline peaks and the amorphous halo. The percentage of crystallinity is the ratio of the crystalline area to the total scattered area. For polymers synthesized from toluidine derivatives, such as poly(o-toluidine), XRD analysis often reveals a predominantly amorphous nature. ijraw.comijirse.in

Table 4: Illustrative XRD Data for a Semi-Crystalline Polymer This table provides an example of how XRD data is presented to characterize polymer crystallinity.

| 2θ (degrees) | d-spacing (Å) | Assignment | Area (Counts) |

|---|---|---|---|

| 15.2 | 5.82 | Crystalline Peak | 15,200 |

| 18.5 - 26.0 | - | Amorphous Halo | 34,500 |

| 21.3 | 4.17 | Crystalline Peak | 21,100 |

| Calculated Degree of Crystallinity (%) | 51.3% |

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) has become a important tool in the computational elucidation of organic reaction mechanisms. For N,N-Diethyl-o-toluidine, DFT studies can provide detailed insights into its reactivity, particularly in processes involving C-H activation and the role of the amino group in catalytic cycles.

The selective functionalization of C-H bonds is a key challenge in organic synthesis, and DFT calculations can help to understand the mechanisms of these reactions. In the case of this compound, several C-H bonds are potential sites for activation, including the aromatic C-H bonds on the toluidine ring and the aliphatic C-H bonds of the ethyl groups.

DFT studies can be employed to model the interaction of this compound with various catalysts, such as transition metal complexes, to determine the most favorable C-H activation pathways. These calculations can reveal the transition state geometries and activation energies for different potential pathways, including oxidative addition, concerted metalation-deprotonation, and sigma-bond metathesis. For instance, a DFT study on the C-H activation of n-pentane with a tungsten allyl nitrosyl complex provided mechanistic insights into the selective terminal C-H activation. researchgate.net Similar approaches could be applied to this compound to understand how the electronic and steric properties of the molecule influence the regioselectivity of C-H activation.

The presence of the diethylamino group can direct the C-H activation to specific positions on the aromatic ring through chelation assistance. DFT calculations can quantify the stabilizing effect of this coordination on the transition state, thereby explaining the observed regioselectivity.

| Potential C-H Activation Site | Plausible Mechanism | Information from DFT |

| Aromatic C-H (ortho to amino) | Concerted Metalation-Deprotonation | Transition state geometry, activation energy, influence of directing group |

| Aromatic C-H (other positions) | Electrophilic Aromatic Substitution | Intermediate stability, reaction energy profile |

| Aliphatic C-H (ethyl group) | Hydrogen Atom Transfer | Bond dissociation energies, transition state for H-abstraction |

This table is interactive. Users can sort and filter the data.

The diethylamino group in this compound plays a crucial role in its reactivity, acting as a Lewis base and a directing group. DFT calculations can be used to investigate the nature of the interaction between the nitrogen lone pair of the amino group and a catalyst's metal center. This analysis can include the calculation of binding energies, the examination of orbital interactions, and the characterization of the electronic structure of the resulting complex.

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, can provide a quantitative description of the donor-acceptor interactions between the amino group and the catalyst. This can help in understanding the electronic effects of the catalyst on the this compound molecule, such as the polarization of C-H bonds, which can facilitate their activation.

Computational Analysis of Radical Species Stability

Radical intermediates can be formed from this compound through processes such as hydrogen atom abstraction or single-electron transfer. The stability of these radical species is crucial for determining the feasibility and outcome of radical-mediated reactions. Computational methods can be used to calculate radical stabilization energies (RSEs), which quantify the stability of a radical relative to a reference compound.

For nitrogen-centered radicals derived from this compound, DFT calculations at levels of theory such as G3(MP2)-RAD and G3B3 can provide accurate RSEs. researchgate.net The stability of these radicals is influenced by a combination of factors including resonance delocalization of the unpaired electron, the electron-donating nature of the alkyl groups, and the presence of the aromatic ring. The calculated RSE values can be rationalized by considering the combined effects of these factors. researchgate.net

The stability of carbon-centered radicals, which could be formed by hydrogen abstraction from the ethyl groups or the methyl group on the aromatic ring, can also be assessed computationally. The stability of these radicals generally increases in the order of methyl < primary < secondary < tertiary. masterorganicchemistry.com Resonance stabilization also plays a significant role, so a radical on the carbon adjacent to the aromatic ring would be expected to be more stable. masterorganicchemistry.com

| Radical Species | Formation Method | Key Stabilizing Factors | Calculated Property |

| Nitrogen-centered radical | H-abstraction from N-H (if present) or oxidation | Resonance with aromatic ring, electron-donating ethyl groups | Radical Stabilization Energy (RSE) |

| Carbon-centered radical (ethyl group) | H-abstraction from C-H | Hyperconjugation | Bond Dissociation Energy (BDE) |

| Carbon-centered radical (aromatic ring) | H-abstraction from C-H | Resonance with pi-system | Spin Density Distribution |

This table is interactive. Users can sort and filter the data.

Simulation Methodologies for Complex Reaction Mechanisms

For complex reactions involving this compound, where multiple elementary steps and competing pathways may be involved, advanced simulation methodologies are required. These methods go beyond the static picture provided by calculations of stationary points on the potential energy surface and aim to simulate the dynamic evolution of the reacting system.

One approach is the use of automated reaction pathway exploration tools. These methods can systematically search for transition states and intermediates, allowing for the discovery of unexpected reaction pathways. acs.orgethz.ch For a molecule like this compound, this could be valuable for understanding complex transformations such as multi-step cyclizations or rearrangements.

Another approach is the use of molecular dynamics (MD) simulations, particularly ab initio MD, where the forces are calculated on-the-fly from electronic structure calculations. This allows for the exploration of the conformational space of the reactants and the simulation of the reaction dynamics. For complex reaction networks, kinetic Monte Carlo simulations can be used to model the time evolution of the concentrations of different species based on the rate constants of the elementary reactions, which can be obtained from DFT calculations. acs.org

These simulation methodologies, while computationally demanding, can provide a comprehensive understanding of the complex reaction mechanisms that this compound may undergo, bridging the gap between theoretical calculations and experimental observations. rsc.org

Polymerization Studies and Material Science Applications

N,N-Diethyl-o-Toluidine as a Polymerization Accelerator

Tertiary amines, a class of compounds to which this compound belongs, are utilized as accelerators in polymerization reactions, particularly for polyesters and acrylates. atamanchemicals.comatamanchemicals.com These accelerators are crucial for curing processes at ambient temperatures. atamanchemicals.com For instance, the radical formation required to initiate the polymerization of unsaturated polyester (B1180765) resins is often too slow at room temperature when only an organic peroxide is used. atamanchemicals.comatamanchemicals.com To achieve a controllable and faster rate of radical formation, an accelerator is used in conjunction with the peroxide initiator. atamanchemicals.com A commonly cited example of this class of accelerators is N,N-Dimethyl-p-toluidine (DMPT), which is used in dental materials, bone cements, and adhesives. atamanchemicals.comatamanchemicals.comnih.gov

In methacrylate (B99206) polymerization systems, such as those used for dental restorative materials and bone cements, tertiary amine accelerators play a key role in activating the polymerization reaction. atamanchemicals.comnih.gov These accelerators are part of a redox initiator-accelerator system. atamanchemicals.com For example, N,N-dimethyl-p-toluidine (DMPT) is frequently used with an initiator like benzoyl peroxide (BPO). nih.gov The DMPT reacts with BPO, leading to the cleavage of the oxygen-oxygen single bond in the peroxide. nih.gov This reaction generates radicals, such as the toluidine free radical and the benzoyloxy free radical, which then merge to form a phenyl radical that acts as an effective initiator for the polymerization of methacrylate monomers. nih.gov The use of such accelerators can help increase the completeness of the polymerization, thereby reducing the amount of residual monomer in the final product. nih.gov Concentrations of these accelerators in preparations like dental materials typically range from 0.5% to 3%. atamanchemicals.comatamanchemicals.com

The primary influence of accelerators like this compound on polymerization kinetics is the significant increase in the rate of the curing process. By speeding up the decomposition of the peroxide initiator, these amine accelerators ensure that a sufficient number of free radicals are generated to start the polymerization chain reaction at a much faster rate than would otherwise occur at ambient temperatures. atamanchemicals.com This acceleration directly shortens the setting or curing time of the material, which is a critical property for applications such as industrial glues, dental cements, and artificial fingernail preparations. atamanchemicals.com The kinetics of polymerization are affected by the concentration of the initiator and, by extension, the accelerator which activates it. researchgate.netresearchgate.net Increasing the initiator concentration generally leads to a higher reaction rate. researchgate.net The addition of modifiers can significantly influence the activation energy of the curing process; for example, certain additives can lower the activation energy, thereby accelerating the curing, while others can impede the process. mdpi.com

Synthesis and Characterization of Poly(o-Toluidine) and Related Polymers

Poly(o-toluidine) (POT or PTOL), a derivative of polyaniline, is a conductive polymer that has garnered significant research interest due to its good thermal and environmental stability, ease of synthesis, and processibility. ijraw.com It is often prepared through the chemical oxidation of the o-toluidine (B26562) monomer. ijraw.comresearchgate.net

Chemical oxidative polymerization is a common and effective method for synthesizing poly(o-toluidine). researchgate.netmdpi.com The process involves the oxidation of the o-toluidine monomer in an acidic medium using a strong oxidizing agent. ijraw.comresearchgate.net A typical synthesis is carried out by dissolving o-toluidine in an aqueous HCl solution, followed by the dropwise addition of an oxidant, such as ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) or potassium dichromate (K₂Cr₂O₇), often at reduced temperatures (e.g., 0 °C) to control the reaction rate. scielo.brscispace.comimt.si During the polymerization, the color of the reaction mixture typically changes, for instance, from light blue to blue-green, culminating in a greenish-black precipitate of poly(o-toluidine). ijraw.com The resulting polymer is then filtered, washed, and dried. ijraw.comimt.si The properties of the synthesized polymer, such as its structure and morphology, are subsequently analyzed using techniques like Fourier-transform infrared spectroscopy (FTIR), UV-visible spectroscopy, and X-ray diffraction (XRD). ijraw.comresearchgate.net

The molar ratio of monomer to oxidant (M:O) is a critical parameter in the chemical oxidative polymerization of o-toluidine, as it significantly influences the properties of the resulting polymer. researchgate.netscielo.br Studies have been conducted by varying the M:O ratio to observe the effects on reaction yield, molecular weight (MW), and crystallinity. researchgate.netscielo.brscielo.br

Research has shown that synthesizing poly(o-toluidine) with an excess of the monomer (higher M:O ratios) leads to a polymer with a higher molecular weight and a greater percentage of crystallinity. researchgate.netscielo.brscielo.br However, this is often accompanied by a considerably lower reaction yield. researchgate.netscielo.br Conversely, lower M:O ratios result in higher yields but produce a polymer with lower molecular weight and crystallinity. Despite the lower yields, an excess of the monomer is often used in the synthesis of polyaniline and its derivatives because it can lead to materials with higher electrical conductivity and molecular weights. scielo.br

Below is a data table summarizing the effects of different Monomer:Oxidant (M:O) ratios on the synthesis of Poly(o-toluidine).

| Monomer:Oxidant (M:O) Ratio | Reaction Yield (%) | Molecular Weight ( g/mol ) | Crystallinity (%) |

| 4:1 | 17 | 20000 | 45 |

| 2:1 | 23 | 14000 | 35 |

| 1.5:1 | 30 | 11000 | 31 |

| 1:1 | 48 | 8000 | 25 |

| 0.66:1 | 63 | 6000 | 20 |

This table is generated based on data reported in studies on the chemical polymerization of o-toluidine. scielo.br

Open-Circuit Potential (OCP) measurement is a valuable in-situ technique for monitoring the progress of chemical polymerization reactions of conductive polymers like poly(o-toluidine). researchgate.netscielo.brkpi.ua OCP, also known as rest potential, is the potential measured between a working electrode (e.g., Platinum) and a reference electrode when no current is flowing through the cell. pineresearch.commdpi.com

During the polymerization of o-toluidine, the OCP of a platinum electrode immersed in the reaction medium is measured against time. researchgate.netscielo.br The resulting OCP-time profile typically exhibits three distinct stages. kpi.ua These stages correspond to different phases of the reaction: an induction period, a rapid polymerization phase, and a final phase indicating the consumption of the oxidant and termination of the reaction. kpi.ua The time required to complete the first two stages is inversely related to the rate of polymerization. kpi.ua For example, OCP transients measured during the synthesis of poly(o-toluidine) show different profiles for varying monomer-oxidant ratios, reflecting the changes in reaction kinetics. scielo.br This method provides a convenient way to follow the polymerization process in real-time without disturbing the reaction medium. kpi.ua

Structural and Morphological Characterization of Polymer Composites

There is no specific data available in the reviewed literature concerning the structural and morphological characterization of polymer composites where this compound is the main polymeric component. Characterization techniques such as X-ray Diffraction (XRD), Scanning Electron Microscopy (SEM), and Transmission Electron Microscopy (TEM) have not been applied to a polymer of this compound.

For context, studies on the related polymer, Poly(o-toluidine) (POT), which is synthesized from o-toluidine, show that its morphology can range from granular to nanofibrous depending on the synthesis method. researchgate.netinoe.ro For instance, composites of POT with metal oxides have been shown to have diverse morphologies including spherical, porous, and rod-shaped structures, with the reinforcement particles being well-dispersed within the polymer matrix. researchgate.net The structure of pure POT is generally amorphous. inoe.ro

Table 1: Hypothetical Morphological Data for Polymer Composites This table is for illustrative purposes only, as no experimental data for this compound polymers is available.

| Composite ID | Polymer Matrix | Filler | Morphology Observed via SEM | Particle Dispersion |

|---|---|---|---|---|

| N/A | Poly(this compound) | N/A | Data Not Available | Data Not Available |

Electrical and Electrochemical Properties of Polymeric Materials

Detailed investigations into the electrical and electrochemical properties of polymeric materials derived from this compound are absent from the current body of scientific literature. The expected polymer would likely be an insulator, as the structure does not lend itself to the kind of conjugated backbone necessary for significant electrical conductivity, unlike its aniline (B41778) and toluidine counterparts.

Conductivity Measurements

No studies reporting the conductivity measurements of polymers or polymer composites of this compound were found.

For comparison, research on copolymers of aniline and o-toluidine demonstrates that their electrical conductivity is a key area of study. The conductivity of these related polymers can be tuned by doping. For instance, a terpolymer of aniline, o-anisidine, and o-toluidine showed conductivity values of 3.6x10⁻¹⁰ S/cm in its pure state and 1.5x10⁻⁷ S/cm when doped with HCl. sjpub.org Similarly, Poly(o-toluidine) (POT) composites with multiwalled carbon nanotubes (MWCNTs) have shown increased electrical conductivity from 3.93×10⁻⁶ S/cm for pure POT to 2.36×10⁻⁵ S/cm with the addition of 0.3 wt% MWCNTs. inoe.ro

Table 2: Comparative Electrical Conductivity of Related Toluidine-Based Polymers Data for Poly(this compound) is not available and is included for structural consistency only.

| Polymer System | Dopant/Filler | Conductivity (S/cm) |

|---|---|---|

| Poly(this compound) | N/A | Data Not Available |

| Poly[aniline-co-(o-anisidine)-co-(o-toluidine)] | None | 3.6 x 10⁻¹⁰ sjpub.org |

| Poly[aniline-co-(o-anisidine)-co-(o-toluidine)] | HCl | 1.5 x 10⁻⁷ sjpub.org |

| Poly(o-toluidine) (POT) | None | 3.93 x 10⁻⁶ inoe.ro |

Electroactive Agent Performance

There is no available research on the performance of Poly(this compound) as an electroactive agent. Electroactivity, studied via techniques like cyclic voltammetry, relies on the ability of a material to undergo reversible oxidation and reduction processes.

In contrast, Poly(o-toluidine)-based composites have been found to be electroactive, delivering reversible anodic and cathodic peaks in cyclic voltammetry studies. researchgate.net This indicates their potential for use in electrodes and capacitors. researchgate.net Copolymers of aniline and o-toluidine also exhibit excellent reversibility between redox states, making them suitable for electrochemical applications where pure polyaniline might fail, especially in higher pH environments. researchgate.net

Ion Mobility Studies

No data from ion mobility studies for polymers based on this compound could be located. Such studies are typically relevant for polymer electrolytes used in batteries and other electrochemical devices, where the polymer matrix facilitates the transport of ions. The presumed non-conductive and non-polar nature of a hypothetical Poly(this compound) makes it an unlikely candidate for such applications.

Research into related materials shows that Poly(o-toluidine)-based composites are described as being "less resistive toward the mobility of ions," which contributes to good electrical and storage properties. researchgate.net This suggests that the polymer structure derived from o-toluidine can facilitate ion movement to some degree.

Occupational and Environmental Exposure Assessment Methodologies

Biological Monitoring Techniques

Biological monitoring provides an estimate of the absorbed dose of a chemical by measuring the substance or its metabolites in biological samples. For N,N-Diethyl-o-toluidine, key techniques focus on analyzing urine for metabolites and blood for hemoglobin adducts.

While specific metabolic studies on this compound are not extensively documented, the metabolic pathways can be inferred from closely related compounds like N,N-dimethyl-p-toluidine and N,N-diethyl-m-toluidamide (DEET). nih.govnih.govnih.gov The expected primary metabolic routes for this compound involve N-dealkylation and oxidation of the aromatic ring.

Key expected metabolic transformations include:

N-De-ethylation: The stepwise removal of the two ethyl groups from the nitrogen atom to form N-Ethyl-o-toluidine and subsequently the parent amine, o-toluidine (B26562).

Ring Hydroxylation: The addition of hydroxyl (-OH) groups to the benzene (B151609) ring, a common detoxification pathway.

N-Oxidation: Formation of an N-oxide metabolite, as seen with N,N-dimethyl-p-toluidine. nih.gov

Conjugation: Subsequent reaction of hydroxylated metabolites with glucuronic acid or sulfate (B86663) to increase water solubility and facilitate excretion. wikipedia.org

The analysis of these metabolites in urine typically involves enzymatic hydrolysis (using β-glucuronidase/sulfatase) to cleave conjugates, followed by an extraction step such as solid-phase extraction (SPE). nih.gov Instrumental analysis is then performed using high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS), which allow for the separation and quantification of the parent compound and its various metabolites. nih.govnih.gov

Table 1: Expected Urinary Metabolites of this compound and Analytical Methods

| Metabolite Type | Specific Compound (Example) | Analytical Technique |

| N-De-ethylated Metabolite | N-Ethyl-o-toluidine | HPLC, GC-MS |

| Parent Amine | o-Toluidine | HPLC, GC-MS |

| Ring-Hydroxylated Metabolite | 4-Hydroxy-N,N-diethyl-o-toluidine | HPLC, GC-MS |

| N-Oxide | This compound-N-oxide | HPLC-MS |

| Conjugates | Glucuronide or sulfate conjugates | HPLC-MS (after hydrolysis) |

Aromatic amines, including o-toluidine, are known to form covalent adducts with hemoglobin (Hb) after metabolic activation. nih.govpnas.org This process is considered a reliable biomarker of exposure because the adducts are stable and accumulate over the lifespan of the erythrocyte (approximately 120 days in humans), providing an integrated measure of exposure over time. nih.gov

The mechanism involves the metabolic N-oxidation of the aromatic amine to a nitroso- intermediate (e.g., o-nitrosotoluene), which is an electrophilic species that reacts with nucleophilic sites on the hemoglobin protein, particularly the cysteine residues. who.int The resulting sulfinamide adducts can be measured as a surrogate for the internal dose of the reactive metabolite. who.intacs.org

The standard analytical procedure for detecting these adducts involves:

Collection of Blood: A whole blood sample is obtained from the exposed individual.

Isolation of Hemoglobin: Red blood cells are lysed, and hemoglobin is isolated and purified.

Hydrolysis: The hemoglobin is subjected to mild alkaline or acid hydrolysis, which cleaves the bond between the chemical and the protein, releasing the parent amine (o-toluidine). cdc.govresearchgate.net

Extraction and Derivatization: The released amine is extracted from the hydrolysate using an organic solvent. It is often derivatized, for example, with heptafluorobutyric anhydride (B1165640) (HFAA), to improve its chromatographic properties and detection sensitivity. osha.gov

Analysis: The derivatized amine is quantified using gas chromatography-mass spectrometry (GC-MS), providing a highly sensitive and specific measurement. researchgate.net

Studies on o-toluidine have demonstrated a clear link between exposure and the levels of hemoglobin adducts, making this a valuable biomonitoring tool. nih.govresearchgate.net

Air Monitoring Protocols

Monitoring the concentration of this compound in workplace air is essential for assessing inhalation exposure and ensuring compliance with occupational exposure limits.

Sorbent-based sampling is the most common and validated approach for collecting airborne aromatic amines. These methods involve drawing a known volume of air through a glass tube packed with a solid adsorbent material that traps the chemical vapor.

For aromatic amines like this compound, two primary types of sorbent media are used:

Silica (B1680970) Gel Tubes: NIOSH Method 2002 describes the use of silica gel tubes for various aromatic amines. cdc.govskcltd.com The amine vapor is adsorbed onto the silica gel surface. After sampling, the tube is capped and sent to a laboratory for analysis.

Acid-Treated Filters: A robust method validated by OSHA for o-toluidine involves drawing air through a cassette containing a glass fiber filter treated with sulfuric acid. osha.govkeikaventures.com The basic amine reacts with the acid to form a non-volatile salt, which is stably trapped on the filter. This prevents sample loss due to volatilization or degradation.

The sampling process is conducted using a calibrated personal sampling pump, typically at a flow rate of 0.02 to 1 L/min. osha.govcdc.gov The total volume of air sampled depends on the expected concentration and the analytical method's limit of quantification.

Table 2: Sorbent-Based Air Sampling Parameters for Aromatic Amines

| Method Reference | Sorbent Medium | Typical Flow Rate | Recommended Air Volume | Analysis Principle |

| NIOSH 2002 | Silica Gel (150 mg/75 mg) | 0.02 - 1 L/min | 10 - 150 L | Solvent desorption (95% ethanol), GC-FID analysis. cdc.gov |

| OSHA 73 | Sulfuric Acid-Treated Glass Fiber Filter | 1 L/min | 100 L | Desorption, extraction, derivatization, GC-ECD analysis. osha.gov |

Following sample collection on a sorbent tube, the analyte must be desorbed and analyzed. For silica gel tubes, this is typically achieved by desorbing the chemical with a solvent, such as 95% ethanol (B145695). cdc.gov An aliquot of the resulting solution is then injected into a gas chromatograph (GC).

Gas chromatography with a flame ionization detector (GC-FID) is a widely used technique for the analysis of volatile and semi-volatile organic compounds. labrulez.com The principle of operation is as follows:

Injection: The sample extract is injected into a heated inlet, where it is vaporized.

Separation: An inert carrier gas (e.g., helium or nitrogen) sweeps the vaporized sample onto a long, thin capillary column. The column's inner surface is coated with a stationary phase. Compounds separate based on their boiling points and interactions with this stationary phase.

Detection: As each separated compound elutes from the column, it enters the flame ionization detector. The organic molecules are pyrolyzed in a hydrogen-air flame, producing ions. These ions generate a small electrical current that is proportional to the mass of the compound being burned.

Quantification: The detector's signal is plotted against time to produce a chromatogram. The area under each peak is compared to the peak areas of known concentration standards to quantify the analyte.

NIOSH Method 2002 for aromatic amines specifies GC-FID as a primary analytical technique. cdc.gov For enhanced sensitivity, a nitrogen-specific detector (NSD) can also be used. skcltd.com

Analytical Procedures for Environmental Matrices

The detection and quantification of this compound in environmental samples such as water and soil require multi-step analytical procedures to isolate the compound from the complex matrix and remove interferences.

Water Samples: Analysis of aromatic amines in water often involves a preconcentration step to achieve the necessary detection limits. Common techniques include:

Liquid-Liquid Extraction (LLE): The water sample is adjusted to a basic pH to ensure the amine is in its free base form, and then it is extracted into an immiscible organic solvent.

Solid-Phase Extraction (SPE): The water sample is passed through a cartridge containing a solid sorbent (e.g., styrene-divinylbenzene based) that retains the aromatic amines. nih.gov The amines are later eluted with a small volume of solvent. This technique simultaneously extracts and concentrates the analyte.

Dispersive Liquid-Liquid Microextraction (DLLME): This is a rapid microextraction technique where a mixture of an extraction solvent and a disperser solvent is injected into the aqueous sample, forming a cloudy solution. epa.govnih.gov The high surface area allows for fast extraction of the analyte into the fine droplets of the extraction solvent, which are then collected by centrifugation.

After extraction, the sample is analyzed, typically by HPLC with UV or MS detection, or by GC-MS, sometimes after a derivatization step. nih.govnih.gov

Soil and Sediment Samples: For solid matrices, the analytical process begins with solvent extraction.

Extraction: A weighed amount of the soil or sediment sample is mixed with an appropriate organic solvent, such as methanol (B129727) or a hexane/acetone mixture. thermofisher.cn Sonication or mechanical shaking is used to facilitate the transfer of the analyte from the solid matrix into the solvent.

Cleanup: The initial extract may contain many co-extracted interfering compounds. A cleanup step, such as solid-phase extraction, may be necessary to purify the sample before analysis.

Analysis: The final extract is concentrated and analyzed by HPLC or GC, similar to the methods used for water samples. thermofisher.cn

In one application, a method was developed to monitor related compounds (N,N-dimethyl-o-toluidine and N,N-diethyl-p-toluidine) in a gas stream by bubbling the gas through a methanesulfonic acid (MSA) solution to trap the amines, followed by analysis using ion chromatography with UV detection. cromlab-instruments.es This demonstrates the adaptability of analytical methods for specific environmental matrices.

Future Research Directions and Unexplored Avenues for N,n Diethyl O Toluidine

N,N-Diethyl-o-toluidine, an N-alkylated aromatic amine, represents a compound with significant potential for further scientific exploration. While its isomers and related compounds have found applications in various chemical industries, the specific ortho-isomer remains comparatively understudied. The following sections outline critical future research directions and unexplored avenues that could unlock a deeper understanding of its chemical behavior, potential applications, and environmental fate.

常见问题

Basic Question

- NMR : NMR (CDCl₃) shows characteristic peaks: δ 1.15–1.25 ppm (triplet, –CH₂CH₃), δ 2.30 ppm (singlet, aromatic –CH₃), and δ 3.20–3.40 ppm (quartet, N–CH₂) .

- GC-MS : Use a polar column (e.g., DB-5) with electron ionization (EI) to confirm molecular ion (m/z 135.21) and fragmentation patterns (e.g., loss of ethyl groups at m/z 106) .

- IR : Stretching vibrations at ~2960 cm⁻¹ (C–H aliphatic) and ~1600 cm⁻¹ (C=C aromatic) .

What are the critical safety protocols when handling this compound in laboratory settings?

Basic Question

- Ventilation : Use fume hoods to avoid inhalation of vapors (flash point 63°C, closed cup) .

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (irritant; LD₅₀ oral rat: ~500 mg/kg) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous washdown to prevent environmental contamination .

How does the steric and electronic environment of this compound influence its reactivity in catalytic applications?

Advanced Question

The ortho-methyl group increases steric hindrance, reducing nucleophilicity at the nitrogen center compared to unsubstituted anilines. Electron-donating ethyl groups enhance resonance stabilization, making the compound less reactive in electrophilic substitution but effective as a ligand in transition-metal catalysis (e.g., Pd-mediated cross-coupling). Comparative studies with N,N-Dimethyl-o-toluidine (CAS 609-72-3) show lower catalytic efficiency due to reduced steric bulk .

What strategies resolve discrepancies in reported thermodynamic properties (e.g., vapor pressure, solubility) across studies?

Advanced Question

- Purity Verification : Use differential scanning calorimetry (DSC) to detect impurities affecting melting point (literature range: 15–17°C) .

- Solvent Effects : Solubility in polar aprotic solvents (e.g., DMSO) varies due to trace moisture; employ Karl Fischer titration to standardize solvent dryness .

- Data Harmonization : Cross-reference with NIST thermochemistry databases (e.g., gas-phase entropy) and validate methods using USP 29 protocols .

How to design experiments to assess the stability of this compound under varying pH and temperature?

Advanced Question

- Accelerated Degradation Studies :

- pH Stability : Incubate in buffered solutions (pH 2–12) at 25°C for 24–72 hours. Monitor decomposition via HPLC (C18 column, λ = 254 nm) .

- Thermal Stability : Use thermogravimetric analysis (TGA) under nitrogen to determine decomposition onset temperature (typically >150°C) .

- Light Sensitivity : Store samples in amber vials and compare UV-vis spectra before/after exposure to UV light (λ = 365 nm) .

How can conflicting data on the compound’s toxicity profile be reconciled for risk assessment?

Advanced Question

- Dose-Response Studies : Re-evaluate acute toxicity using OECD Guidelines 423 (acute oral toxicity) with updated LC-MS quantification of metabolites (e.g., hydroxylated derivatives) .

- Species-Specific Differences : Compare rodent vs. human liver microsome assays to identify metabolic pathways (e.g., CYP450-mediated oxidation) that may explain variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。